MAO-B Inhibition: Direct Head-to-Head Comparison of Regioisomeric Acetylquinolin-4(1H)-ones
In human MAO-B inhibition assays, 8-acetylquinolin-4(1H)-one (CHEMBL4218690) exhibits an IC50 of 8,600 nM [1], whereas its 3-acetyl regioisomer, 3-acetylquinolin-4(1H)-one (CHEMBL4455506), shows an IC50 of 1,210 nM against the recombinant human enzyme under comparable fluorescence-based assay conditions with kynuramine as substrate [2]. The difference—8-acetyl being approximately 7.1-fold less potent—demonstrates that the acetyl position profoundly modulates MAO-B binding, likely due to steric and electronic effects at the enzyme active site. These data were curated and standardized within the ChEMBL/BindingDB framework, enabling cross-study comparison with high confidence [3].
| Evidence Dimension | Human MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 8,600 nM (8-acetylquinolin-4(1H)-one; CHEMBL4218690 / BDBM50450825) |
| Comparator Or Baseline | IC50 = 1,210 nM (3-acetylquinolin-4(1H)-one; CHEMBL4455506 / BDBM50504429) |
| Quantified Difference | 8-acetyl is approximately 7.1-fold less potent than 3-acetyl (8,600 / 1,210 ≈ 7.1×) |
| Conditions | Human recombinant MAO-B; fluorescence-based detection of 4-hydroxyquinoline formation; kynuramine substrate; data curated by ChEMBL and deposited in BindingDB |
Why This Matters
Procuring the 8-acetyl rather than the 3-acetyl regioisomer yields fundamentally different SAR output; for neuroscience programs targeting MAO-B, this ~7-fold potency difference makes the compounds non-interchangeable and may favor the 3-acetyl analog for potency-driven campaigns or the 8-acetyl analog for selectivity profiling.
- [1] BindingDB. BDBM50450825 (CHEMBL4218690). IC50: 8.60E+3 nM. Target: Human membrane-bound MAO-B expressed in insect cell membranes. Assay: inhibition of kynuramine conversion to 4-hydroxyquinoline. View Source
- [2] BindingDB. BDBM50504429 (CHEMBL4455506). IC50: 1.21E+3 nM. Target: Recombinant human MAO-B. Assay: inhibition of 4-hydroxyquinoline formation using kynuramine as substrate, 30 min incubation, fluorescence detection. View Source
- [3] Bautista-Aguilera, Ó.M., et al. (2016). 'Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy.' International Journal of Molecular Sciences, 17(4), 537. Reports synthesis and MAO/ChE inhibition of 19 diversely functionalized quinolinones (QN1–19) and 13 dihydroquinolinones (DQN1–13). View Source
